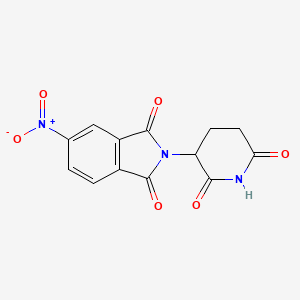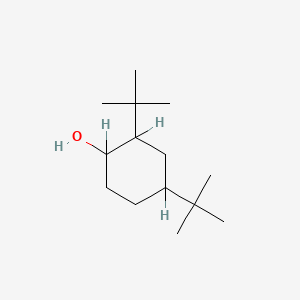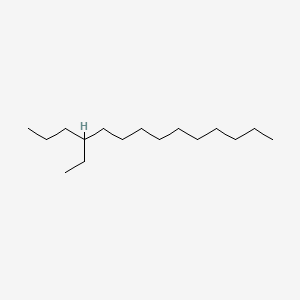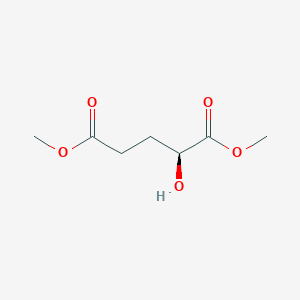
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C9H24Cl2N2O and a molecular weight of 247.20566 g/mol . It is also known by its IUPAC name, [2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium dichloride . This compound is characterized by its two trimethylammonium groups attached to a hydroxytrimethylene backbone, making it a versatile chemical in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride typically involves the reaction of trimethylamine with a suitable precursor such as 2-hydroxypropylamine. The reaction is carried out in the presence of hydrochloric acid to form the dichloride salt. The general reaction scheme can be represented as follows:
2-Hydroxypropylamine+Trimethylamine+HCl→(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds.
科学研究应用
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell culture studies as a stabilizing agent for certain biomolecules.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用机制
The mechanism of action of (2-Hydroxytrimethylene)bis(trimethylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used in similar applications, particularly in molecular biology for DNA extraction.
Dodecyltrimethylammonium chloride: Commonly used in surfactant formulations.
Uniqueness
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride is unique due to its hydroxytrimethylene backbone, which imparts additional stability and solubility compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring high stability and solubility.
属性
CAS 编号 |
55636-09-4 |
|---|---|
分子式 |
C9H24ClN2O+ |
分子量 |
211.75 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H24N2O.ClH/c1-10(2,3)7-9(12)8-11(4,5)6;/h9,12H,7-8H2,1-6H3;1H/q+2;/p-1 |
InChI 键 |
GROBFINXCPAXRL-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-].[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Cl-] |
Key on ui other cas no. |
55636-09-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)








![[Benzyl(dimethyl)silyl]methyl carbamate](/img/structure/B3053658.png)

